molecular formula C32H37N3O8 B11966435 Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11966435
M. Wt: 591.7 g/mol
InChI Key: WVLRZSNCPPSYRZ-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and multiple methoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring, a pyridine ring, and multiple methoxy groups

Properties

Molecular Formula

C32H37N3O8

Molecular Weight

591.7 g/mol

IUPAC Name

bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C32H37N3O8/c1-20-27(31(36)42-16-14-38-3)29(28(21(2)33-20)32(37)43-17-15-39-4)24-19-35(23-10-8-7-9-11-23)34-30(24)22-12-13-25(40-5)26(18-22)41-6/h7-13,18-19,29,33H,14-17H2,1-6H3

InChI Key

WVLRZSNCPPSYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OCCOC

Origin of Product

United States

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